Favipiravir
Overview
Description
Favipiravir, sold under the brand name Avigan among others, is an antiviral medication used to treat influenza in Japan . It is also being studied to treat a number of other viral infections, including SARS-CoV-2 . It is a pyrazinecarboxamide derivative and is being developed and manufactured by Toyama Chemical .
Synthesis Analysis
Favipiravir can be synthesized starting from 3-aminopyrazine-2-carboxylic acid . An economical and scalable procedure for favipiravir synthesis via the 3,6-dichloropyrazine-2-carbonitrile intermediate has been reported .
Molecular Structure Analysis
The molecule of favipiravir is completely flat and stabilized by an intramolecular O–H···O hydrogen bond, yielding a six-membered pseudo-aromatic ring . The crystal packing of favipiravir is mainly constructed through intermolecular N–H···O, N–H···N and C–H···O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of favipiravir include regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . From the intermediate, the subsequent nucleophilic fluorination, nitrile hydration and hydroxyl substitution efficiently afford the target product .
Physical And Chemical Properties Analysis
Favipiravir is a wide-spectrum antiviral generic drug . In the presence of water, a keto form is favored due to the specific solute–solvent interactions . Upon the addition of alkaline-earth-metal ions, deprotonation and complexation occurred simultaneously, giving the formation of 2 : 1 ligand : metal complexes .
Scientific Research Applications
Role in COVID-19 Treatment
Favipiravir has garnered significant attention for its role in treating COVID-19. Joshi et al. (2020) highlighted its effectiveness in rapid viral clearance and superior recovery rates compared to other treatments in clinical studies across China, Russia, and Japan. Favipiravir's inclusion in treatment protocols in various countries underlines its evolving role in managing COVID-19 infection (Joshi et al., 2020).
Antiviral Efficacy Against Emerging Viruses
Madelain et al. (2020) discussed the use of mathematical modeling to optimize favipiravir's antiviral efficacy against Ebola virus, showcasing its broader application beyond influenza. This model demonstrates the drug's potential for treating other emerging viral diseases for which no therapeutics are available (Madelain et al., 2020).
Bioanalytical Assay Development
Curley et al. (2021) developed a highly sensitive bioanalytical assay for favipiravir quantification, crucial for further research into its applications against viruses like SARS-CoV-2. This assay facilitates both pre-clinical and clinical investigations (Curley et al., 2021).
Inhibitor of RNA-dependent RNA Polymerase
Łagocka et al. (2021) provided insights into favipiravir's mechanism as a competitive inhibitor of RNA-dependent RNA polymerase, crucial for understanding its action against RNA viruses like influenza, Ebola, and SARS-CoV-2. This knowledge is vital for developing effective therapies against these infections (Łagocka et al., 2021).
Electrochemical Evaluation
Allahverdiyeva et al. (2021) conducted the first electrochemical evaluation of favipiravir, contributing to its potential treatment analysis for COVID-19. This study opens avenues for advanced drug analysis and quality control (Allahverdiyeva et al., 2021).
Molecular Interactions with SARS-CoV-2
Sada et al. (2020) conducted in silico studies to elucidate favipiravir's interactions with SARS-CoV-2, SARS-CoV, MERS-CoV, and influenza virus polymerases. They found distinct mechanisms of action against influenza virus and various coronaviruses, enhancing our understanding of favipiravir's therapeutic potential across different viral infections (Sada et al., 2020).
Research on Resistance Mutations
Padhi et al. (2021) focused on the potential for favipiravir resistance in SARS-CoV-2 through interface-based protein design. Their study identified specific mutations that could confer resistance, providing crucial insights for future drug development and management of COVID-19 (Padhi et al., 2021).
Favipiravir in Ebola Virus Treatment
A study in 2019 on compassionate-use basis in Guinea showed a trend toward improved survival in favipiravir-treated patients with Ebola virus disease. This highlights its potential role in treating life-threatening viral infections beyond influenza and COVID-19 (Kerber et al., 2019).
Favipiravir and RNA Polymerase Inhibitor Analysis
The study by Yasir and Hanoon (2020) investigated the tautomerism of favipiravir as RNA polymerase inhibitors using DFT and TD-DFT calculations. This research contributes to understanding the molecular basis of favipiravir's antiviral activity, especially against COVID-19 (Yasir and Hanoon, 2020).
Broad Spectrum Antiviral Agent
Shiraki and Daikoku (2020) reviewed favipiravir as a broad-spectrum antiviral agent, effective against influenza and potentially life-threatening RNA virus infections like Ebola and Lassa virus. This comprehensive overview underscores favipiravir's wide-ranging antiviral applications ([Shiraki and Daikoku, 2020](https://consensus.app/papers/favipiravir-drug-lifethreatening-virus-infections-shiraki/3a5d4a3ceac95a539bc476a9a7f88873/?utm_source=chatgpt)).
properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNOVWYSGBHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948878 | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
slightly soluble in water | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells. The active favipiravir-RTP selectively inhibits RNA polymerase and prevents replication of the viral genome. There are several hypotheses as to how favipiravir-RTP interacts with RNA dependent RNA polymerase (RdRp). Some studies have shown that when favipiravir-RTP is incorporated into a nascent RNA strand, it prevents RNA strand elongation and viral proliferation. Studies have also found that the presence of purine analogs can reduce favipiravir’s antiviral activity, suggesting competition between favipiravir-RTP and purine nucleosides for RdRp binding. Although favipiravir was originally developed to treat influenza, the RdRp catalytic domain (favipiravir's primary target), is expected to be similar for other RNA viruses. This conserved RdRp catalytic domain contributes to favipiravir's broad-spectrum coverage. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Favipiravir | |
CAS RN |
259793-96-9 | |
Record name | Favipiravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259793-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Favipiravir [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAVIPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
187℃ to 193℃ | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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